molecular formula C17H11N3O4 B14777422 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid

2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid

Cat. No.: B14777422
M. Wt: 321.29 g/mol
InChI Key: QEMLTKUXIIWHHU-UHFFFAOYSA-N
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Description

2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid is a complex organic compound that features a unique structure with three pyridine rings and two carboxylic acid groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with pyridine derivatives under controlled conditions. One common method involves the use of bipositive d-metal ions such as cadmium, zinc, cobalt, and copper in the presence of various template molecules like 1,3-propanediol, diethanolamine, and triethanolamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid is unique due to its ability to form highly stable and diverse coordination complexes. Its structure allows for multiple coordination sites, making it highly versatile in various applications .

Properties

Molecular Formula

C17H11N3O4

Molecular Weight

321.29 g/mol

IUPAC Name

2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C17H11N3O4/c21-16(22)10-9-11(17(23)24)15(13-6-2-4-8-19-13)20-14(10)12-5-1-3-7-18-12/h1-9H,(H,21,22)(H,23,24)

InChI Key

QEMLTKUXIIWHHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C(=N2)C3=CC=CC=N3)C(=O)O)C(=O)O

Origin of Product

United States

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